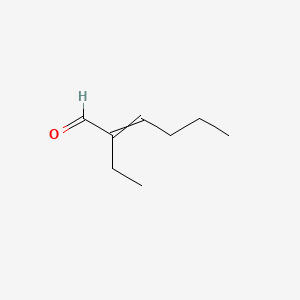

2-ethylhex-2-enal

Cat. No. B1203452

Key on ui cas rn:

26266-68-2

M. Wt: 126.20 g/mol

InChI Key: PYLMCYQHBRSDND-VURMDHGXSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04225726

Procedure details

The purpose of this example is to demonstrate the use of tin metal as a catalyst for the conversion of n-butyraldehyde to 2-ethylhexane-1,3-diol monobutyrate. A 300 milliliter stainless steel autoclave is charged with 120 grams of n-butyraldehyde containing 2 weight percent water. Granular tin metal, 20 mesh (2.4 grams, 2.0 weight percent) is added. The autoclave is pressured to 100 psig nitrogen and heated to 160° C. with stirring for 2 hours. The autoclave is then cooled and vented. The liquid products recovered weigh 117 grams. The reactor contents contain 0.6 ppm soluble tin. Distillation of the reactor contents produces 66 grams of n-butyraldehyde (45 percent aldehyde conversion), 3 grams of water, 4.4 grams of 2-ethylhexenal (9 mole percent yield), 2 grams of n-butyraldol (boiling point 74° C.-78° C. per 1 mm), 39.6 grams of 2-ethylhexane-1,3-diol monobutyrate (88 mole percent yield) boiling point 105° C.-114° C. per 1 mm.

Name

2-ethylhexane-1,3-diol monobutyrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

stainless steel

Quantity

300 mL

Type

reactant

Reaction Step Three

Name

n-butyraldehyde

Yield

45%

Name

2-ethylhexenal

[Compound]

Name

n-butyraldol

Name

2-ethylhexane-1,3-diol monobutyrate

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[C:6]([OH:11])(=[O:10])[CH2:7][CH2:8][CH3:9].[CH2:12]([CH:14]([CH:17]([OH:21])[CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13].[Sn]>[Sn].O>[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:12]([C:14](=[CH:17][CH2:18][CH2:19][CH3:20])[CH:15]=[O:16])[CH3:13].[C:6]([OH:11])(=[O:10])[CH2:7][CH2:8][CH3:9].[CH2:12]([CH:14]([CH:17]([OH:21])[CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13] |f:1.2,8.9,^3:21,22|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

Step Two

|

Name

|

2-ethylhexane-1,3-diol monobutyrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(=O)O.C(C)C(CO)C(CCC)O

|

Step Three

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sn]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Sn]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The autoclave is then cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The liquid products recovered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation of the reactor contents

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

n-butyraldehyde

|

|

Type

|

product

|

|

Smiles

|

C(CCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 66 g | |

| YIELD: PERCENTYIELD | 45% |

|

Name

|

2-ethylhexenal

|

|

Type

|

product

|

|

Smiles

|

C(C)C(C=O)=CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.4 g |

[Compound]

|

Name

|

n-butyraldol

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2 g |

|

Name

|

2-ethylhexane-1,3-diol monobutyrate

|

|

Type

|

product

|

|

Smiles

|

C(CCC)(=O)O.C(C)C(CO)C(CCC)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 39.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04225726

Procedure details

The purpose of this example is to demonstrate the use of tin metal as a catalyst for the conversion of n-butyraldehyde to 2-ethylhexane-1,3-diol monobutyrate. A 300 milliliter stainless steel autoclave is charged with 120 grams of n-butyraldehyde containing 2 weight percent water. Granular tin metal, 20 mesh (2.4 grams, 2.0 weight percent) is added. The autoclave is pressured to 100 psig nitrogen and heated to 160° C. with stirring for 2 hours. The autoclave is then cooled and vented. The liquid products recovered weigh 117 grams. The reactor contents contain 0.6 ppm soluble tin. Distillation of the reactor contents produces 66 grams of n-butyraldehyde (45 percent aldehyde conversion), 3 grams of water, 4.4 grams of 2-ethylhexenal (9 mole percent yield), 2 grams of n-butyraldol (boiling point 74° C.-78° C. per 1 mm), 39.6 grams of 2-ethylhexane-1,3-diol monobutyrate (88 mole percent yield) boiling point 105° C.-114° C. per 1 mm.

Name

2-ethylhexane-1,3-diol monobutyrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

stainless steel

Quantity

300 mL

Type

reactant

Reaction Step Three

Name

Yield

45%

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[C:6]([OH:11])(=[O:10])[CH2:7][CH2:8][CH3:9].[CH2:12]([CH:14]([CH:17]([OH:21])[CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13].[Sn]>[Sn].O>[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:12]([C:14](=[CH:17][CH2:18][CH2:19][CH3:20])[CH:15]=[O:16])[CH3:13].[C:6]([OH:11])(=[O:10])[CH2:7][CH2:8][CH3:9].[CH2:12]([CH:14]([CH:17]([OH:21])[CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13] |f:1.2,8.9,^3:21,22|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

Step Two

|

Name

|

2-ethylhexane-1,3-diol monobutyrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(=O)O.C(C)C(CO)C(CCC)O

|

Step Three

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sn]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Sn]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The autoclave is then cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The liquid products recovered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation of the reactor contents

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 66 g | |

| YIELD: PERCENTYIELD | 45% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C(C=O)=CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.4 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)(=O)O.C(C)C(CO)C(CCC)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 39.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04225726

Procedure details

The purpose of this example is to demonstrate the use of tin metal as a catalyst for the conversion of n-butyraldehyde to 2-ethylhexane-1,3-diol monobutyrate. A 300 milliliter stainless steel autoclave is charged with 120 grams of n-butyraldehyde containing 2 weight percent water. Granular tin metal, 20 mesh (2.4 grams, 2.0 weight percent) is added. The autoclave is pressured to 100 psig nitrogen and heated to 160° C. with stirring for 2 hours. The autoclave is then cooled and vented. The liquid products recovered weigh 117 grams. The reactor contents contain 0.6 ppm soluble tin. Distillation of the reactor contents produces 66 grams of n-butyraldehyde (45 percent aldehyde conversion), 3 grams of water, 4.4 grams of 2-ethylhexenal (9 mole percent yield), 2 grams of n-butyraldol (boiling point 74° C.-78° C. per 1 mm), 39.6 grams of 2-ethylhexane-1,3-diol monobutyrate (88 mole percent yield) boiling point 105° C.-114° C. per 1 mm.

Name

2-ethylhexane-1,3-diol monobutyrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

stainless steel

Quantity

300 mL

Type

reactant

Reaction Step Three

Name

n-butyraldehyde

Yield

45%

Name

2-ethylhexenal

[Compound]

Name

n-butyraldol

Name

2-ethylhexane-1,3-diol monobutyrate

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[C:6]([OH:11])(=[O:10])[CH2:7][CH2:8][CH3:9].[CH2:12]([CH:14]([CH:17]([OH:21])[CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13].[Sn]>[Sn].O>[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:12]([C:14](=[CH:17][CH2:18][CH2:19][CH3:20])[CH:15]=[O:16])[CH3:13].[C:6]([OH:11])(=[O:10])[CH2:7][CH2:8][CH3:9].[CH2:12]([CH:14]([CH:17]([OH:21])[CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13] |f:1.2,8.9,^3:21,22|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

Step Two

|

Name

|

2-ethylhexane-1,3-diol monobutyrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(=O)O.C(C)C(CO)C(CCC)O

|

Step Three

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sn]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Sn]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The autoclave is then cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The liquid products recovered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation of the reactor contents

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

n-butyraldehyde

|

|

Type

|

product

|

|

Smiles

|

C(CCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 66 g | |

| YIELD: PERCENTYIELD | 45% |

|

Name

|

2-ethylhexenal

|

|

Type

|

product

|

|

Smiles

|

C(C)C(C=O)=CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.4 g |

[Compound]

|

Name

|

n-butyraldol

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2 g |

|

Name

|

2-ethylhexane-1,3-diol monobutyrate

|

|

Type

|

product

|

|

Smiles

|

C(CCC)(=O)O.C(C)C(CO)C(CCC)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 39.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |